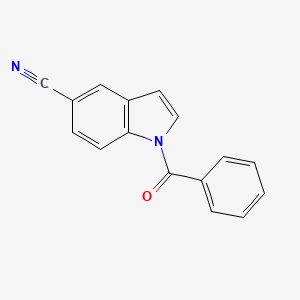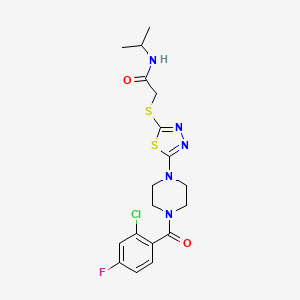
(5-Fluoropyridin-3-yl)dimethylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Fluoropyridin-3-yl)dimethylphosphine oxide” is a chemical compound with the molecular formula C7H9FNOP. It has a molecular weight of 173.13 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9FNOP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 71-72 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of 4-thiazolidinylphosphine oxides : Dimethylphosphine oxide has been used in the synthesis of dimethyl 4-thiazolidinylphosphine oxides through addition to 3-thiazolines. This process involves different synthetic routes and the structures of the products feature hydrogen bonding of the form N–H· · ·O=P (Gröger et al., 1997).
Development of (carbamoylaminophenoxymethyl)-dimethylphosphine oxides : These compounds have been synthesized through the reaction of phenylamines with isocyanates and isothiocyanates, confirming their composition by various spectroscopy methods (Varbanov et al., 2000).
Formation of Hetarynes : Studies on the action of potassium amide on N-oxides of various pyridines, including 3-fluoropyridine-N-oxide, revealed insights into the mechanisms of amino compound formation (Martens & Hertog, 2010).
Synthesis of sterically crowded atropisomeric compounds : Utilization of different coupling methods, including Stille cross-coupling, has enabled the synthesis of sterically crowded atropisomeric compounds for enantioselective fluorosensing (Mei et al., 2006).
Biological Applications and Effects
Investigation of systemic insecticides : The compound has been studied for its effectiveness as a systemic insecticide, particularly in controlling mealybug vectors of the swollen shoot virus in cacao (Nicol, 1952).
Development of drug delivery systems : Research has explored the use of magnetic mesoporous silica nanoparticles for drug delivery, particularly for anticancer drugs like 5-Fluorouracil, demonstrating the potential of this compound in medical applications (Egodawatte et al., 2017).
Other Applications
Reactions with olefins : Studies have shown that dimethylphosphine reacts with various olefins, forming different adducts, demonstrating its reactivity and potential applications in synthetic chemistry (Fields et al., 1970).
Synthesis of tertiary phosphine oxides : Research on the synthesis of various (pyridyloxymethylene)dimethylphosphine oxides has been conducted, providing a basis for further exploration of these compounds in chemical synthesis (Tashev et al., 1996).
Safety and Hazards
The safety information for “(5-Fluoropyridin-3-yl)dimethylphosphine oxide” includes several hazard statements: H301, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-dimethylphosphoryl-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FNOP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVNHHSEFVXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B2812109.png)

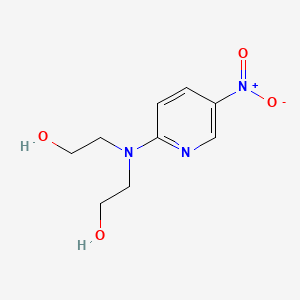

![Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2812115.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
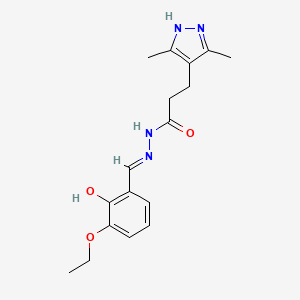
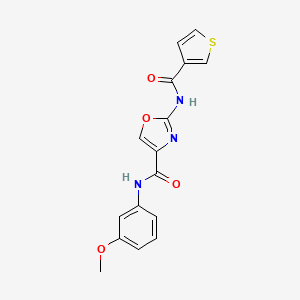
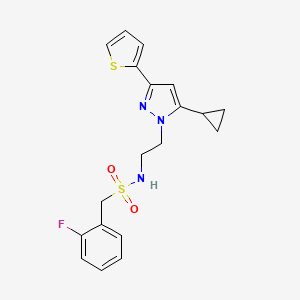
![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2812123.png)
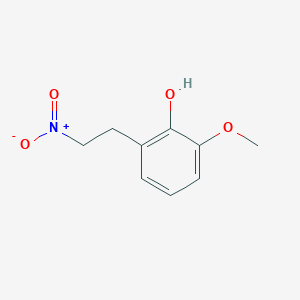
![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2812131.png)
